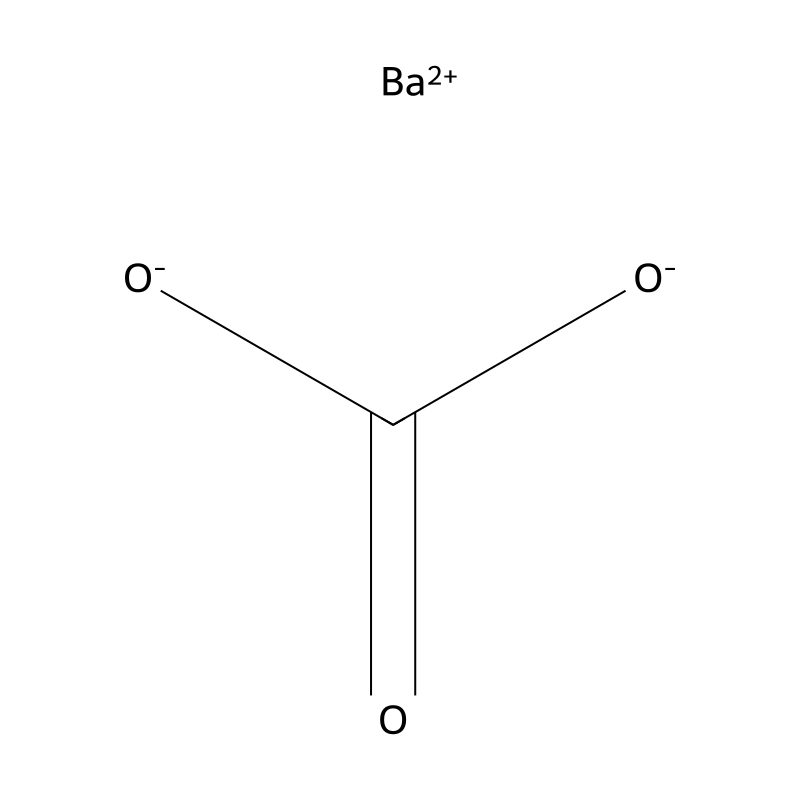Barium carbonate
CBaO3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CBaO3
Molecular Weight
InChI
InChI Key
SMILES
solubility
Slightly soluble (1:1000) in carbon dioxide-water; soluble in dilute hydrochloric acid, nitric acid or acetic acid; soluble in ammonium chloride or ammonium nitrate solutions
Insoluble in sulfuric acid
Insoluble in ethanol
Solubility in water, g/100ml at 20 °C: 0.002 (very poor)
Synonyms
Canonical SMILES
Barium carbonate, with the chemical formula BaCO₃, is a white solid compound that occurs naturally in the mineral form known as witherite. It is primarily produced through precipitation methods and is known for its insolubility in water but solubility in most acids, except for sulfuric acid. Barium carbonate has a molar mass of 197.34 g/mol and a density of approximately 4.29 g/cm³, with a melting point of about 811 °C and a boiling point of 1,360 °C . Due to its toxicity, it requires careful handling and storage under controlled conditions .
- Reaction with Hydrochloric Acid:This reaction produces barium chloride, water, and carbon dioxide .
- Formation of Barium Sulfate:Here, barium carbonate reacts with calcium sulfate to yield calcium carbonate and barium sulfate .
- Precipitation Reaction:
Barium ions react with carbonate ions to form solid barium carbonate:This reaction is significant in various analytical chemistry applications .
Barium carbonate is known to be toxic when ingested. It can cause severe gastrointestinal distress and other systemic effects due to its ability to interfere with normal physiological functions. Its toxicity arises from the release of barium ions in biological systems, which can disrupt cellular processes and lead to various health issues, including muscle paralysis and cardiac disturbances . Therefore, it is crucial to handle this compound with appropriate safety measures.
Barium carbonate can be synthesized through several methods:
- Carbonation Method:
Carbon dioxide is bubbled through a solution of barium sulfide, leading to the formation of barium carbonate: - Metathesis Reaction:
Barium sulfide reacts with ammonium carbonate to produce barium carbonate: - Poison Nepheline Conversion Method:
This method involves reacting soluble barium salts with ammonium salts to precipitate barium carbonate .
Research indicates that barium carbonate can interact with various environmental factors and compounds. For instance, studies have explored its role in carbon capture technologies where it can fix carbon dioxide into stable forms like barium carbonate through carbonation processes involving amine solutions . Additionally, its interactions with biological systems have been extensively studied due to its toxicity profile.
Barium carbonate shares similarities with other alkaline earth metal carbonates. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Solubility in Water | Toxicity Level | Common Uses |
|---|---|---|---|---|
| Barium Carbonate | BaCO₃ | Insoluble | High | Ceramics, glass |
| Calcium Carbonate | CaCO₃ | Sparingly soluble | Low | Antacids, construction materials |
| Strontium Carbonate | SrCO₃ | Insoluble | Moderate | Fireworks, pyrotechnics |
| Magnesium Carbonate | MgCO₃ | Soluble | Low | Dietary supplement |
Barium carbonate's high toxicity compared to other carbonates makes it particularly noteworthy. While calcium and magnesium carbonates are commonly used as dietary supplements or antacids with low toxicity levels, barium carbonate's applications are more industrial-focused due to its hazardous nature.
Physical Description
DryPowder; Liquid
WHITE CRYSTALLINE POWDER.
Color/Form
Density
4.308 g/cu cm
4.43 g/cm³
LogP
Odor
Melting Point
No melting point; decomposes at >1300 °C
UNII
GHS Hazard Statements
Mechanism of Action
Barium mimics calcium in several tissues and fluids and in physiological functions in which calcium is involved, especially in neurotransmission. Barium would cause a potassium-like depolarization of nerve fibers and calcium influx. Barium ions cause asynchronous release of large numbers of quanta of acetylcholine during trains of impulses; it also causes release of noradrenaline from the sympathetic nerve terminals and catecholamines from the adrenal medulla.
Vapor Pressure
Pictograms

Irritant
Impurities
Other CAS
25070-31-9
Wikipedia
Barium_carbonate
Methods of Manufacturing
By precipitation of sol barium salts by carbonates.
General Manufacturing Information
Construction
Electrical equipment, appliance, and component manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Petrochemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Primary metal manufacturing
Rubber product manufacturing
Carbonic acid, barium salt (1:1): ACTIVE
Occurs in nature as the mineral witherite.
Storage Conditions
Barium carbonate is stored in silos ...







